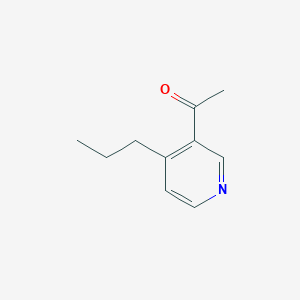

1-(4-Propylpyridin-3-yl)ethanone

Description

1-(4-Propylpyridin-3-yl)ethanone is an organic compound featuring a pyridine ring substituted with a propyl group at the 4-position and an acetyl (ethanone) group at the 3-position. Its molecular formula is inferred to be C₁₀H₁₃NO (based on the ethyl analog, 1-(4-ethylpyridin-3-yl)ethanone, which has a formula of C₉H₁₁NO ). The molecular weight is approximately 163.22 g/mol, calculated by adding the molecular mass of a propyl group (C₃H₇, ~43.09 g/mol) to the ethyl analog’s weight (149.19 g/mol).

Structurally, the pyridine ring imparts aromaticity and basicity, while the acetyl group enhances reactivity in nucleophilic addition or condensation reactions. The propyl substituent at the 4-position likely influences lipophilicity and steric effects, which may modulate solubility, bioavailability, and interaction with biological targets.

Properties

CAS No. |

108134-82-3 |

|---|---|

Molecular Formula |

C10H13NO |

Molecular Weight |

163.22 g/mol |

IUPAC Name |

1-(4-propylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H13NO/c1-3-4-9-5-6-11-7-10(9)8(2)12/h5-7H,3-4H2,1-2H3 |

InChI Key |

XGDKYGUSYJOLKG-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=NC=C1)C(=O)C |

Canonical SMILES |

CCCC1=C(C=NC=C1)C(=O)C |

Synonyms |

Ethanone, 1-(4-propyl-3-pyridinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Propylpyridin-3-yl)ethanone with structurally or functionally related ethanone derivatives:

Key Comparative Insights:

Substituent Effects on Reactivity and Applications: Pyridine vs. This makes them more suitable for interactions with enzymatic targets (e.g., CYP51 inhibitors in antiparasitic drugs ).

Biological Activity: Halogenated derivatives like 1-(2-Chlorophenyl)ethanone and 1-(6-Bromo-3-pyridyl)ethanone demonstrate higher electrophilicity, favoring applications in cross-coupling reactions or as bioactive intermediates. Piperidine-containing analogs (e.g., 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone) are prioritized in neurological research due to their ability to penetrate the blood-brain barrier .

Industrial and Research Utility: Fragrance compounds like 1-(3-Methyl-benzofuran-2-yl)-ethanone highlight the role of ethanones in non-pharmaceutical sectors, whereas pyridine derivatives are more common in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.